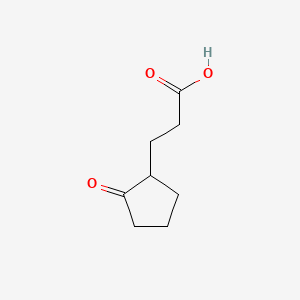

2-Oxo-cyclopentanepropionic acid

Description

Contextualizing 2-Oxo-cyclopentanepropionic Acid within Cyclic Ketocarboxylic Acid Chemistry

This compound belongs to the broader class of cyclic ketocarboxylic acids. These compounds are characterized by the presence of a ring structure, a ketone group, and a carboxylic acid moiety. ontosight.ai The spatial arrangement and interaction of these functional groups dictate the chemical behavior of the molecule.

In the case of this compound, the propionic acid side chain is attached to the cyclopentane (B165970) ring, with a ketone at the adjacent carbon. This arrangement classifies it as a gamma-keto acid, as the ketone group is at the third carbon relative to the carboxylic acid. wikipedia.org This is distinct from alpha-keto acids, where the ketone is adjacent to the carboxylic acid, and beta-keto acids, where it is at the second carbon. wikipedia.org The chemistry of cyclic ketocarboxylic acids is rich and varied, with their utility often stemming from the ability of the two functional groups to participate in a wide array of chemical transformations. cymitquimica.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai It is a valuable building block in the preparation of various organic compounds, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com

A notable application of this compound is as an intermediate in the synthesis of medicinal compounds. For instance, it is a key component in the preparation of certain PDE9A conditioning agents, which are a class of molecules investigated for their therapeutic potential. google.com The synthesis of this acid and its esters has been optimized to improve yields and simplify procedures, highlighting its importance in industrial and research settings. google.com

Furthermore, the general class of cyclopentane derivatives has been explored for a range of biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai While specific biological roles of this compound are still under investigation, its structural motifs are found in molecules with known biological significance. ontosight.aiontosight.ai

Structural Basis for Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is a direct consequence of its constituent functional groups: the ketone and the carboxylic acid. The ketone group, with its electrophilic carbonyl carbon, is susceptible to nucleophilic attack. cymitquimica.com This allows for a variety of addition reactions, expanding the molecular framework.

The carboxylic acid group, on the other hand, is acidic and can undergo typical reactions of this functional group, such as esterification and amide bond formation. cymitquimica.com The presence of both functional groups allows for sequential or tandem reactions, making it a powerful tool in multistep syntheses. The cyclopentane ring provides a rigid scaffold, influencing the stereochemical outcome of reactions. cymitquimica.com

The synthesis of this compound itself can be achieved through methods like the reaction of cyclopentanone (B42830) with morpholine, followed by the addition of an acrylate (B77674) and subsequent hydrolysis. google.com This method provides an efficient route to this valuable synthetic intermediate. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3-(2-oxocyclopentyl)propanoic acid |

| CAS Number | 3296-45-5 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Source: PubChem CID 102966 nih.gov

Properties

CAS No. |

3296-45-5 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-(2-oxocyclopentyl)propanoic acid |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-2-6(7)4-5-8(10)11/h6H,1-5H2,(H,10,11) |

InChI Key |

QKUUVUYXBIXFFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Oxo Cyclopentanepropionic Acid

Established Laboratory Synthesis Routes

Multi-Step Synthetic Approaches

The laboratory synthesis of 2-Oxo-cyclopentanepropionic acid is often accomplished through multi-step sequences that allow for the careful construction of the target molecule. A notable example involves a two-step process starting from readily available precursors. In the first step, cyclopentanone (B42830) is reacted with morpholine in the presence of an acid catalyst, such as p-methyl benzenesulfonic acid, to form an enamine. This intermediate is then reacted with an acrylate (B77674) ester, for example, ethyl propenoate, to yield the corresponding 3-(2-oxocyclopentyl)-propionic ester. The final step involves the hydrolysis of the ester to afford this compound. This method has been reported to achieve high yields, simplifying the synthesis process and making it suitable for industrial-scale production rsc.org.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Yield | Reference |

| 1 | Cyclopentanone, Morpholine | p-methyl benzenesulfonic acid, Toluene, Reflux | Enamine intermediate | - | rsc.org |

| 2 | Enamine intermediate, Ethyl propenoate | 85°C | Crude 3-(2-oxocyclopentyl)-propionic ester | 92% | rsc.org |

| 3 | 3-(2-oxocyclopentyl)-propionic ester | Water, Methanol (B129727), Aqueous sodium hydroxide; then Hydrochloric acid | 3-(2-oxocyclopentyl)-propionic acid | - | rsc.org |

Ring Closure and Condensation Reactions in Preparation

A fundamental strategy for the synthesis of the cyclopentanone core of this compound involves intramolecular cyclization reactions. The Dieckmann condensation is a powerful and widely employed method for the formation of five-membered rings. This base-catalyzed intramolecular condensation of a diester leads to the formation of a cyclic β-keto ester organic-chemistry.orgwikipedia.orglibretexts.orgchemistrysteps.com. In the context of this compound synthesis, a suitable linear diester precursor would undergo an intramolecular condensation to form a cyclopentanone ring with an ester group at the 2-position. This cyclic β-keto ester can then be further manipulated to introduce the propionic acid side chain. The stability of the five-membered ring makes the Dieckmann cyclization a favored approach for constructing cyclopentanone derivatives fiveable.meorganicchemistrytutor.com.

Intramolecular aldol (B89426) reactions also present a viable route for the formation of cyclopentanone rings. These reactions are particularly effective when forming five- or six-membered rings, as larger or smaller rings are generally disfavored due to ring strain. In this approach, a diketone or a related compound undergoes an intramolecular reaction to form a cyclic product.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes toward this compound. In the multi-step synthesis from cyclopentanone, p-methyl benzenesulfonic acid is utilized as a catalyst in the formation of the enamine intermediate. This acid catalyst facilitates the reaction between the ketone and the secondary amine rsc.org.

Furthermore, catalytic hydrogenation is a key technology in organic synthesis and can be applied to the synthesis of precursors or the final product. The hydrogenation of carboxylic acids and their derivatives to alcohols is a well-established process that can be promoted by both heterogeneous and homogeneous catalysts. While not a direct synthesis of the keto acid, this methodology can be employed in the synthesis of related intermediates. For instance, the ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been studied using various transition metal catalysts.

Enzymatic and Biocatalytic Synthesis Pathways

Exploration of Enzymatic Processes for Formation

The application of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. While specific enzymatic pathways for the direct synthesis of this compound are not extensively documented, the broader field of biocatalysis provides insights into potential strategies. Lipases, for example, are versatile enzymes widely used in the synthesis of enantiomerically pure intermediates for pharmaceuticals nih.gov. These enzymes are known to catalyze esterification and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. A potential biocatalytic approach could involve the lipase-mediated resolution of a racemic precursor to this compound, yielding a single enantiomer of the target molecule.

The enzymatic synthesis of other α-keto acids has been explored, often starting from L-amino acids. This suggests that a biocatalytic route to this compound could potentially be developed by identifying or engineering an enzyme capable of acting on a suitable amino acid precursor.

Precursor and Substrate Considerations in Biosynthesis

In considering the biosynthesis of this compound, it is useful to examine the natural products that contain a cyclopentanoid ring structure. The biosynthesis of these compounds often involves complex enzymatic cascades that construct the cyclic system from linear precursors. Cyclopentanone itself is a known platform chemical that can be derived from the hydrogenation of furfural, a biomass-derived compound. This suggests that precursors for the biosynthesis of this compound could potentially be derived from renewable feedstocks.

The biosynthesis of keto acids in biological systems, known as ketogenesis, involves the condensation of acetyl-CoA molecules to form acetoacetate, which can then be converted to other keto acids. While this process typically produces smaller keto acids, the fundamental biochemical principles could be adapted in engineered microorganisms to produce more complex structures like this compound. The identification of suitable precursor molecules and the engineering of metabolic pathways will be crucial for the development of a successful biosynthetic route.

Optimization of Synthetic Yields and Process Efficiency for Academic Endeavors

In the realm of academic research, the efficiency and yield of a synthetic process are of paramount importance. A notable advancement in the synthesis of this compound is a one-pot method designed for simplicity and high output. This process, which is particularly amenable to laboratory-scale synthesis, involves the reaction of cyclopentanone with morpholine to form an enamine intermediate. This is followed by a Michael addition with an acrylate, and subsequent hydrolysis to yield the final product.

This one-pot approach significantly simplifies the synthetic procedure, reducing the need for isolation and purification of intermediates, which in turn minimizes product loss and saves time—a crucial factor in academic settings. The reported yield for this method is notably high, reaching or exceeding 90%, making it an efficient route for obtaining significant quantities of the target molecule for further studies. google.com

The key steps and reactants in this optimized synthesis are outlined below:

Enamine Formation: Cyclopentanone is reacted with morpholine in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the corresponding enamine.

Michael Addition: The in-situ generated enamine then reacts with an acrylate ester (e.g., ethyl acrylate) in a Michael addition reaction.

Hydrolysis: The resulting intermediate is hydrolyzed to afford this compound.

Detailed reaction parameters from a patented procedure are presented in the table below, showcasing the conditions that lead to a high yield of the corresponding ester prior to the final hydrolysis step.

Table 1: Optimized Reaction Conditions for the Synthesis of 3-(2-oxocyclopentyl)-propionic ester google.com

| Parameter | Value |

| Reactants | |

| Cyclopentanone | 100g |

| Morpholine | 124g |

| p-toluenesulfonic acid | 20g |

| Ethyl acrylate | 180g |

| Solvent | |

| Toluene | 350ml |

| Reaction Conditions | |

| Reflux time for enamine formation | 2 hours |

| Temperature for acrylate addition | Cooled to 85°C |

| Acrylate addition time | 4 hours |

| Subsequent reaction time | 3 hours |

| Yield of Ester | 92% |

The final hydrolysis of the ester to the carboxylic acid is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification. google.com This robust and high-yielding protocol provides a solid foundation for the academic synthesis of this compound, allowing for the efficient production of material for various research applications.

Stereochemical Control in this compound Synthesis

The control of stereochemistry is a fundamental aspect of modern organic synthesis, particularly when the target molecule possesses chiral centers and is intended for biological evaluation. This compound has a stereocenter at the carbon of the cyclopentanone ring to which the propionic acid side chain is attached. While the aforementioned synthetic method does not explicitly address stereocontrol, leading to a racemic mixture, the synthesis of optically pure derivatives has been a subject of investigation, highlighting the importance of stereoisomerism in this class of compounds.

An enantiomer-specific synthesis has been reported for a closely related compound, (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid, which provides valuable insights into potential strategies for controlling the stereochemistry of this compound itself. This approach involves the enzymatic resolution of a racemic mixture, a powerful technique for obtaining enantiomerically pure compounds.

In this reported method, a racemic mixture of acetylamino-3-(2-oxo-cyclopentyl)-propionic acid is subjected to conditions that allow for the separation of the desired (2S)-enantiomer from the undesired (2R)-enantiomer. While the specific enzymatic or resolution conditions are proprietary to the patent, it underscores the feasibility of obtaining stereochemically pure versions of this structural motif. The optically pure (2S)-isomer is then isolated with high purity and enantiomeric excess.

Table 2: Example of Enantiomeric Resolution of a this compound Derivative

| Starting Material | Resolution Method | Product | Purity | Enantiomeric Excess |

| Racemic 2-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid | Enzymatic Resolution | (2S)-acetylamino-3-(2-oxo-cyclopentyl)-propionic acid | 98.8% | 97% ee |

This demonstrates that while a direct asymmetric synthesis of this compound may not be widely reported, the separation of enantiomers of its derivatives is a viable strategy. For academic endeavors requiring stereochemically pure this compound, several general strategies for asymmetric synthesis could be envisioned, drawing from established methodologies for the synthesis of chiral cyclopentanones and related structures:

Chiral auxiliaries: Attaching a chiral auxiliary to the propionate (B1217596) side chain could direct the stereoselective formation of the chiral center on the cyclopentanone ring.

Asymmetric catalysis: The use of chiral catalysts in the Michael addition step of the synthesis could enantioselectively form the carbon-carbon bond, leading to an optically active product.

Enzymatic desymmetrization: A prochiral cyclopentanone derivative could be selectively functionalized using an enzyme to create the desired stereocenter.

Further research in these areas would be beneficial for the development of a direct and efficient asymmetric synthesis of this compound, providing access to its individual enantiomers for more detailed and specific scientific investigation.

Reactivity Profiles and Derivatization Chemistry of 2 Oxo Cyclopentanepropionic Acid

Chemical Transformations Involving the Keto Group

The cyclopentanone (B42830) ring is central to the molecule's reactivity, with the carbonyl group serving as an electrophilic site for a variety of chemical conversions. ontosight.ai

Reduction Reactions of the Carbonyl Moiety

The ketone functionality of 2-Oxo-cyclopentanepropionic acid can be readily reduced to a secondary alcohol, yielding 2-hydroxy-cyclopentanepropionic acid. This transformation is typically accomplished using complex metal hydrides. wikipedia.orglibretexts.org The choice of reducing agent can be critical, especially when chemoselectivity is desired.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones without affecting less reactive functional groups like carboxylic acids and esters. libretexts.org For this reason, it is an ideal reagent for the specific reduction of the keto group in this compound. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both the ketone and the carboxylic acid. wikipedia.orgmsu.edu Its use would lead to the formation of 3-(2-hydroxycyclopentyl)propan-1-ol. Therefore, for the selective reduction of the ketone, the milder NaBH₄ is preferred. Other specialized reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can be employed to completely remove the carbonyl oxygen, converting the ketone into a methylene (B1212753) group (CH₂) to yield cyclopentylpropionic acid. msu.edumasterorganicchemistry.com

Table 1: Reduction Reactions of the Ketone Moiety

| Reagent | Product | Transformation Type | General Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Hydroxy-cyclopentanepropionic acid | Ketone to Secondary Alcohol | Protic solvent (e.g., Methanol (B129727), Ethanol), Room Temperature |

| Hydrazine (B178648) (N₂H₄), KOH | Cyclopentylpropionic acid | Wolff-Kishner Reduction (Ketone to Alkane) | High temperature, high-boiling solvent (e.g., ethylene (B1197577) glycol) masterorganicchemistry.com |

| Zinc Amalgam (Zn(Hg)), HCl | Cyclopentylpropionic acid | Clemmensen Reduction (Ketone to Alkane) | Strongly acidic conditions, heating msu.edu |

Nucleophilic Additions to the Ketone

The electrophilic carbon of the ketone is susceptible to attack by a wide range of nucleophiles beyond hydrides. These reactions are fundamental to constructing more complex molecular architectures based on the this compound scaffold. pressbooks.pub

Reactions with primary amines (R-NH₂) lead to the formation of imines (Schiff bases), while reactions with secondary amines (R₂NH) yield enamines. msu.edu These reactions are typically acid-catalyzed and involve the initial formation of a carbinolamine intermediate, which then dehydrates to form the final C=N (imine) or C=C-N (enamine) product. msu.edu

Table 2: Nucleophilic Addition Reactions at the Ketone

| Nucleophile/Reagent | Intermediate/Product Class | Key Features |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Forms a C=N double bond; reversible reaction catalyzed by acid. msu.edu |

| Secondary Amine (R₂NH) | Enamine | Forms a C=C bond adjacent to the nitrogen; useful synthetic intermediate. msu.edu |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Forms a stable, often crystalline, C=N-OH derivative. |

| Hydrazine (N₂H₄) | Hydrazone | Forms a C=N-NH₂ derivative; precursor for Wolff-Kishner reduction. masterorganicchemistry.com |

Reactions of the Carboxylic Acid Functionality

The propionic acid side chain offers another site for chemical modification, primarily through reactions at the carboxyl group. These transformations allow for the synthesis of esters, amides, and other acid derivatives. msu.edu

Esterification Reactions for Derivative Synthesis

Esterification is a common and important reaction of this compound, converting it into various ester derivatives which can have different physical properties and applications. ceon.rs The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). msu.edu

The reaction is an equilibrium process in which the protonated carbonyl group of the acid is attacked by the nucleophilic oxygen of the alcohol. ceon.rs Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium toward the product, an excess of the alcohol reactant is often used, or water is removed as it is formed. This method can be used to synthesize a range of esters, such as the methyl, ethyl, or benzyl (B1604629) esters of this compound. google.comnist.gov

Table 3: Representative Esterification Reactions

| Alcohol | Ester Product Name | Catalyst |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-(2-oxocyclopentyl)propanoate | H₂SO₄ (catalytic) |

| Ethanol (CH₃CH₂OH) | Ethyl 3-(2-oxocyclopentyl)propanoate | H₂SO₄ (catalytic) |

| 1-Butanol (CH₃(CH₂)₃OH) | Butyl 3-(2-oxocyclopentyl)propanoate | H₂SO₄ (catalytic) |

Amidation and Peptide Coupling Analogues

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. However, direct heating of a carboxylic acid with an amine is generally a poor method. A more effective approach involves activating the carboxyl group to make it more susceptible to nucleophilic attack by the amine. bachem.com

In modern organic synthesis, this is achieved using coupling reagents, which are widely employed in peptide synthesis. scispace.comyoutube.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts like HBTU and HATU are used. bachem.compeptide.com These reagents react with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea for DCC). This intermediate is then readily attacked by the amine to form the stable amide bond, with the coupling reagent being converted into a byproduct (e.g., dicyclohexylurea, DCU) that can be easily removed. peptide.com This methodology allows for the efficient synthesis of a wide variety of amides of this compound under mild conditions.

Table 4: Amide Synthesis via Coupling Reagents

| Amine | Coupling Reagent | Amide Product Class | Typical Byproduct |

|---|---|---|---|

| Ammonia (NH₃) | HATU/HBTU | Primary Amide | Tetramethylurea |

| Primary Amine (R-NH₂) | DCC | Secondary Amide (N-substituted) | Dicyclohexylurea (DCU) |

| Secondary Amine (R₂NH) | PyBOP | Tertiary Amide (N,N-disubstituted) | Hexamethylphosphoramide (HMPA) related |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). The ease with which this occurs is highly dependent on the molecular structure. libretexts.org Beta-keto acids (where the ketone is at the C-3 position relative to the carboxyl group) undergo decarboxylation readily upon heating, proceeding through a stable, six-membered cyclic transition state. masterorganicchemistry.comwikipedia.org

However, this compound is a gamma-keto acid (the ketone is at the C-4 position). wikipedia.org This structure does not allow for the formation of a low-energy cyclic transition state for decarboxylation. masterorganicchemistry.com Consequently, the thermal decarboxylation of this compound is significantly more difficult than for its beta-keto counterparts and requires much higher temperatures or specific catalytic conditions. libretexts.org If decarboxylation were to be forced under harsh thermal conditions, it would likely proceed through a higher-energy pathway, potentially leading to a mixture of products. More controlled methods, such as radical-based decarboxylation (e.g., a variation of the Hunsdiecker reaction), would be required for a clean transformation. libretexts.org

Cyclopentane (B165970) Ring System Reactivity

The chemical behavior of the cyclopentane ring in this compound is predominantly dictated by the ketone functional group. This group activates the adjacent α-carbons and provides a site for a variety of nucleophilic addition and condensation reactions.

A key reaction involving the cyclopentanone moiety is the aldol (B89426) condensation . Under basic or acidic conditions, the ketone can either act as a nucleophilic enolate donor or as an electrophilic carbonyl acceptor. nih.govgoogle.com When reacting with another carbonyl compound, this leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. google.com In a self-condensation reaction, two molecules of this compound could theoretically react to form a dimer.

Furthermore, the cyclopentanone ring can participate in Michael additions , a type of conjugate addition. oup.comwikipedia.orglookchem.com In this reaction, a nucleophile, such as an enolate, attacks the β-carbon of an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated ketone, it can be converted into one through an aldol condensation, which then can act as a Michael acceptor.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring. wikipedia.orgmasterorganicchemistry.compressbooks.puborganic-chemistry.org In principle, the enolate of this compound could act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. The resulting intermediate would then undergo an intramolecular aldol condensation to yield a fused bicyclic system. masterorganicchemistry.compressbooks.pub This type of reaction is crucial in the synthesis of steroids and other polycyclic natural products. wikipedia.orgpressbooks.pub

The presence of both a ketone and a carboxylic acid allows for intramolecular reactions. For instance, under certain conditions, the carboxylic acid could be converted to a more reactive derivative, which could then react with the enolate of the ketone to form a bicyclic lactone.

Synthesis of Structural Analogues and Derivatives for Research Applications

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a wide array of structural analogues and derivatives with potential applications in medicinal chemistry and other research fields. masterorganicchemistry.com Derivatization can occur at the carboxylic acid, the ketone, or the cyclopentane ring itself.

The carboxylic acid group is a common site for modification. Esterification is a straightforward derivatization, for example, with methanol to form α-methyl-2-oxocyclopentanepropionic acid methyl ester. lookchem.comlibretexts.orgresearchgate.net Esters are often synthesized to enhance the compound's stability or to modify its pharmacokinetic properties in biological studies. researchgate.net Amides can also be readily prepared by reacting the carboxylic acid with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). libretexts.org

The ketone functionality offers another handle for derivatization. For instance, it can be reduced to a hydroxyl group, leading to 2-hydroxy-cyclopentanepropionic acid derivatives. These hydroxy-keto compounds are key structural motifs in various natural products.

A significant area of research involving analogues of this compound is the synthesis of prostaglandins and their analogues. nih.govoup.comnih.gov Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthesis is a major focus in medicinal chemistry. oup.com Synthetic strategies often involve the construction of a cyclopentane core with specific side chains, and intermediates with a structural resemblance to this compound can be employed. google.comnih.govacs.org

The combination of the ketone and carboxylic acid functionalities allows for the synthesis of fused heterocyclic systems . nih.govresearchgate.netmiamioh.edu For example, condensation of the ketone with a hydrazine derivative could lead to the formation of a pyrazole (B372694) fused to the cyclopentane ring. Such heterocyclic scaffolds are of great interest in drug discovery due to their prevalence in bioactive molecules. nih.govresearchgate.net

Below is a table summarizing some of the potential derivatives and analogues of this compound and their research applications.

| Derivative/Analogue Class | Synthetic Approach | Potential Research Application |

| Esters | Fischer esterification with various alcohols. libretexts.org | Prodrugs, modification of pharmacokinetic properties. |

| Amides | Reaction with amines using coupling agents. libretexts.org | Bioisosteric replacement for carboxylic acids in drug design. |

| Hydroxy Acids | Reduction of the ketone functionality. | Precursors for natural product synthesis. |

| Prostaglandin Analogues | Multi-step synthesis involving side-chain installation. nih.govoup.com | Development of new therapeutic agents (e.g., for glaucoma). nih.gov |

| Fused Heterocycles | Condensation reactions with binucleophiles (e.g., hydrazines, hydroxylamine). researchgate.net | Exploration of new chemical space for drug discovery. nih.gov |

| Robinson Annulation Products | Reaction with α,β-unsaturated ketones. wikipedia.orgmasterorganicchemistry.compressbooks.pub | Synthesis of steroids and other polycyclic systems. |

Analytical and Spectroscopic Methodologies for 2 Oxo Cyclopentanepropionic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for isolating 2-Oxo-cyclopentanepropionic acid and verifying its purity. The selection between gas and liquid chromatography is primarily determined by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds. uah.edu For keto acids like this compound, direct analysis can be challenging due to the low volatility and polar nature of the carboxylic acid group. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govmssm.edu

Common derivatization strategies for keto acids involve two steps: oximation followed by silylation. nih.govmssm.edu First, the ketone group is reacted with an agent like hydroxylamine (B1172632) or O-ethoxylamine, which prevents the molecule from decarboxylating at high temperatures. uah.edumssm.edu This is followed by silylation of the carboxylic acid group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N,N-bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS). uah.edumssm.edu These derivatives are then amenable to separation on a non-polar or semi-polar capillary column, such as a DB-5MS. massbank.eu The separated components are subsequently ionized and detected by the mass spectrometer, allowing for both quantification and structural confirmation based on fragmentation patterns.

Table 1: Typical GC-MS Parameters for Derivatized Keto Acid Analysis Data synthesized from analogous keto acid analyses.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Derivatization | Ethoximation followed by tert-butyldimethylsilylation (TBDMS) | nih.gov |

| Column | DB-5MS+DG (30 m x 0.25 mm, 0.25 µm film thickness) | massbank.eu |

| Carrier Gas | Helium (~1 mL/min) | massbank.eu |

| Oven Program | Initial 70°C, ramp at 10°C/min to 280°C | massbank.eu |

| Ion Source Temp. | ~200-230°C | massbank.eu |

| MS Mode | Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) | nih.govmassbank.eu |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of non-volatile or thermally labile compounds like this compound, often without the need for derivatization. nih.gov Reversed-phase (RP-HPLC) is the most common mode used for separating organic acids. pragolab.czpensoft.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. pensoft.netresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of an acid modifier (e.g., formic acid, phosphoric acid, or sulfuric acid) added to suppress the ionization of the carboxylic acid group. massbank.eupensoft.netresearchgate.net This ensures a consistent retention time and improves peak shape. Detection can be achieved using a UV detector, as the ketone carbonyl group acts as a chromophore, or more specifically and sensitively, by coupling the HPLC system to a mass spectrometer (LC-MS). pragolab.czsigmaaldrich.com LC-MS provides both retention time data and mass information, enhancing the reliability of compound identification. nih.govpragolab.cz

Table 2: Typical HPLC Parameters for Organic Acid Analysis Data synthesized from analogous organic and keto acid analyses.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile and water with acid modifier (e.g., 0.1% Phosphoric Acid) | pensoft.net |

| Elution | Isocratic or Gradient | pensoft.netresearchgate.net |

| Flow Rate | 0.5 - 1.2 mL/min | researchgate.netmdpi.com |

| Column Temp. | Ambient to 40°C | researchgate.netsigmaaldrich.com |

| Detector | UV (e.g., 210-235 nm) or Mass Spectrometry (MS) | researchgate.netsigmaaldrich.com |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. acs.org For this compound, both ¹H and ¹³C NMR would provide critical structural data.

¹H NMR: One would expect to see several distinct signals. The protons on the cyclopentanone (B42830) ring adjacent to the ketone (alpha-protons) would appear downfield compared to the other ring protons. The protons of the propionic acid chain would also show characteristic shifts, with the CH₂ group adjacent to the carboxylic acid being the most deshielded. The single proton on the carbon linking the ring to the side chain would likely appear as a complex multiplet. The acidic proton of the carboxyl group would typically be a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used. acs.org

¹³C NMR: The spectrum would be characterized by two carbonyl carbon signals at very low field (>170 ppm): one for the ketone and one for the carboxylic acid. The remaining carbons of the cyclopentane (B165970) ring and the propionic acid chain would appear at higher field strengths.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Values are estimations based on the analysis of similar structural motifs.

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid Carbon | ¹³C | ~175-180 | Deshielded carbonyl carbon |

| Ketone Carbon | ¹³C | ~210-220 | Highly deshielded ketone carbonyl |

| Cyclopentane Carbons | ¹³C | ~20-50 | Range depends on proximity to substituents |

| Propionic Chain Carbons | ¹³C | ~25-40 | - |

| Carboxylic Acid Proton | ¹H | >10 | Broad singlet, exchangeable with D₂O |

| Protons α to Ketone | ¹H | ~2.1-2.5 | Multiplets chemicalbook.comspectrabase.com |

| Protons α to -COOH | ¹H | ~2.3-2.6 | Triplet |

| Other Ring/Chain Protons | ¹H | ~1.5-2.2 | Complex multiplets |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. uobabylon.edu.iq The spectrum of this compound would be dominated by characteristic absorptions from its two carbonyl groups and the hydroxyl group of the carboxylic acid. spectroscopyonline.com

The presence of strong hydrogen bonding in carboxylic acids, which often form dimers in the solid or liquid state, significantly influences the IR spectrum. spectroscopyonline.com This leads to a very broad O-H stretching band. spectroscopyonline.com Ring strain in the five-membered cyclopentanone ring can shift the ketone's carbonyl stretching frequency to a slightly higher wavenumber compared to an open-chain ketone. uobabylon.edu.iq The carbonyl group of the carboxylic acid also participates in hydrogen bonding, which can broaden its absorption peak. uobabylon.edu.iq

Table 4: Characteristic IR Absorption Frequencies for this compound Data synthesized from general IR data and spectra of analogous keto-acids.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity/Appearance | Reference |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3500 | Very Broad | spectroscopyonline.com |

| C-H stretch (sp³) | 2850-3000 | Medium (often superimposed on O-H stretch) | uobabylon.edu.iq |

| C=O stretch (Ketone) | ~1740-1750 | Strong, Sharp | uobabylon.edu.iqacs.org |

| C=O stretch (Carboxylic Acid) | ~1700-1725 | Strong, often Broad | uobabylon.edu.iqpressbooks.pub |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | spectroscopyonline.com |

| O-H bend (Carboxylic Acid) | 900-960 | Broad | spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. The molecular formula of this compound is C₈H₁₂O₃, giving it a monoisotopic mass of 156.0786 Da. nih.gov

Upon ionization in a mass spectrometer (typically by electron impact), the resulting molecular ion (M⁺˙) is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org For this compound, predictable fragmentation pathways include cleavage of the bonds adjacent to the carbonyl groups. libretexts.org

Key expected fragmentations would involve:

Loss of the carboxyl group: Cleavage of the bond between the side chain and the ring can lead to fragments corresponding to the loss of the propionic acid moiety or parts of it. A peak corresponding to the loss of the COOH group (a mass of 45 Da) is a common feature for carboxylic acids. libretexts.org

Alpha-Cleavage: The bond adjacent to the ketone carbonyl can break, leading to the loss of alkyl radicals from the ring or the loss of the entire side chain.

McLafferty Rearrangement: If sterically possible, this rearrangement could occur involving the ketone and protons on the side chain, leading to the elimination of a neutral molecule.

Ring Fragmentation: The cyclopentane ring itself can fragment, often by losing ethene (28 Da), resulting in characteristic ions. docbrown.info

Table 5: Predicted Key Mass Spectrometry Fragments for this compound Fragment predictions based on general fragmentation rules and analysis of related structures.

| m/z Value | Identity of Fragment | Proposed Origin | Reference |

|---|---|---|---|

| 156 | [M]⁺˙ | Molecular Ion | nih.gov |

| 139 | [M - OH]⁺ | Loss of hydroxyl radical from carboxyl group | libretexts.org |

| 111 | [M - COOH]⁺ | Loss of carboxyl radical | libretexts.org |

| 83 | [C₅H₃O]⁺ or [C₆H₁₁]⁺ | Cleavage of propionic acid side chain | libretexts.org |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of the ring or side chain | docbrown.info |

Advanced Analytical Techniques for Mechanistic Studies

In the absence of specific research on this compound, a discussion of advanced analytical techniques for mechanistic studies must be framed in a hypothetical context, drawing parallels from the analysis of similar keto acids. Mechanistic studies, which aim to understand the step-by-step process of chemical reactions, rely on a suite of sophisticated analytical methods to identify and quantify reactants, intermediates, and products, as well as to elucidate the kinetics of the reaction.

For a compound like this compound, which possesses both a ketone and a carboxylic acid functional group, a multi-faceted analytical approach would be necessary to investigate its reactivity, such as its role in condensation reactions or as a precursor in the synthesis of more complex molecules.

Hypothetical Application of Advanced Techniques:

Chromatography-Mass Spectrometry (LC-MS/MS and GC-MS/MS): To study reaction mechanisms, it is crucial to separate and identify all components in a reaction mixture. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) would be the cornerstone of such an investigation. These techniques would allow for the separation of this compound from its potential reaction intermediates and products. The subsequent MS/MS analysis would provide structural information for each separated component by analyzing their fragmentation patterns, aiding in the identification of transient species that are key to understanding the reaction pathway.

In-situ Spectroscopic Techniques: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy would be invaluable for real-time monitoring of a reaction involving this compound. By observing changes in the characteristic vibrational frequencies of the ketone and carboxylic acid groups in the IR spectrum, or shifts in the proton and carbon environments in the NMR spectrum as the reaction progresses, researchers could gain direct insight into the transformation of the molecule.

Isotope Labeling Studies: The use of isotopically labeled this compound (e.g., with ¹³C or ²H) in conjunction with NMR and mass spectrometry would be a powerful tool for tracing the fate of specific atoms throughout a reaction. This would provide unambiguous evidence for proposed reaction mechanisms by tracking how the labeled atoms are incorporated into the products.

Data Tables:

Due to the lack of available experimental data for this compound, representative data tables for its analysis cannot be generated. The creation of such tables would require access to raw experimental data from techniques such as those described above, which are not present in the public domain for this specific compound.

Biochemical Roles and Metabolic Pathways of 2 Oxo Cyclopentanepropionic Acid

Investigation of 2-Oxo-cyclopentanepropionic Acid as a Metabolic Intermediate

This compound possesses the structural features of a molecule that could serve as a metabolic intermediate, although direct evidence of its presence in major endogenous pathways is not extensively documented. Its structure, featuring a cyclopentanone (B42830) ring and a propionic acid side chain, suggests it could be a product or substrate in pathways involving cyclic compounds or fatty acid metabolism. ontosight.ai In biological systems, it is plausible that this compound could arise from the breakdown of larger, more complex cyclic molecules or from the cyclization of specific fatty acid precursors. ontosight.airesearchgate.net

The potential for this compound to act as an intermediate is rooted in the known metabolic processing of similar molecules. For instance, the metabolism of certain cyclic fatty acids involves beta-oxidation of their aliphatic side chains, a process that could theoretically apply to the propionic acid moiety of this compound. aocs.org The presence of both a ketone and a carboxylic acid group makes it a versatile chemical entity, capable of participating in a variety of metabolic reactions once formed. ontosight.ai

Potential Involvement in Endogenous Biochemical Cycles (e.g., Fatty Acid Metabolism, Ketogenesis)

The structure of this compound strongly implies a potential connection to lipid metabolism, particularly the processing of cyclic fatty acids and the broader context of ketogenesis.

Fatty Acid Metabolism: Naturally occurring fatty acids can contain cyclic structures, such as cyclopentene (B43876) rings. aocs.org These compounds are found in certain plant seed oils and can be absorbed and metabolized by organisms. aocs.orgresearchgate.net The metabolic fate of these cyclic fatty acids often involves the oxidation of their side chains via mechanisms analogous to the beta-oxidation of standard fatty acids. aocs.org It is therefore hypothesized that this compound could be an intermediate in the catabolism of a larger cyclic fatty acid, where the propionic acid side chain is a remnant of a longer acyl chain that has undergone several cycles of oxidation. Studies have shown that while cyclic fatty acid monomers can be oxidized, their metabolism may be less efficient than that of their linear precursors. aocs.org

Ketogenesis: Ketogenesis is the metabolic pathway responsible for producing ketone bodies—acetoacetate, D-3-hydroxybutyrate, and acetone—from the breakdown of fatty acids, primarily within the mitochondria of liver cells. byjus.comnih.gov This process is upregulated during states of low glucose availability, such as fasting or a low-carbohydrate diet, to provide an alternative energy source for tissues like the brain, heart, and skeletal muscle. wikipedia.orgnih.gov

The core of ketogenesis involves the conversion of acetyl-CoA, derived from fatty acid β-oxidation, into acetoacetate. nih.gov While this compound is a keto acid, its direct involvement in the primary ketogenesis pathway is not established. It is not one of the canonical ketone bodies. However, its catabolism could potentially yield acetyl-CoA, which could then feed into either the citric acid cycle or ketogenesis, depending on the metabolic state of the cell. wikipedia.org Its structural relation to the class of keto acids makes it relevant to the broader discussion of alternative energy substrates, although it is not considered a primary fuel source like the main ketone bodies.

Enzymatic Systems Interacting with this compound

The transformation of this compound in a biological context would necessitate the action of specific enzymes. While enzymes that uniquely act on this substrate have not been definitively identified, its structure allows for informed hypotheses about the types of enzymatic systems that could catalyze its transformations.

Identification of Enzymes Catalyzing Transformations

Based on its functional groups, several classes of enzymes could potentially catalyze reactions involving this compound:

Acyl-CoA Synthetases: An enzyme of this class could activate the carboxylic acid group of the propionic acid side chain by ligating it to Coenzyme A (CoA). This is a common first step in the metabolism of fatty acids.

Dehydrogenases: An acyl-CoA dehydrogenase could then act on the resulting propionyl-CoA derivative as part of a β-oxidation-like spiral to shorten the side chain.

Monooxygenases: The cyclopentanone ring could be a target for ring-opening enzymes. For example, a cyclohexanone (B45756) monooxygenase is known to catalyze a Baeyer-Villiger oxidation on cyclic ketones, inserting an oxygen atom to form a lactone (a cyclic ester). A similar cyclopentanone monooxygenase could act on the 2-oxo group, leading to the linearization of the cyclic structure and making it more amenable to further degradation.

Aminotransferases: The 2-oxo group could be a substrate for a transamination reaction, converting it into an amino group and forming a cyclic amino acid derivative. This is a common fate for other 2-oxo acids like α-ketoglutarate.

Mechanistic Studies of Enzymatic Catalysis

Detailed mechanistic studies on enzymes acting on this compound are absent from the literature due to the lack of identified specific enzymes. However, the mechanisms of related enzymes provide a framework for understanding potential transformations.

For instance, the mechanism of cyclohexanone monooxygenase , a flavoenzyme, has been studied in detail. It involves the formation of a flavin-peroxide intermediate from the reaction of reduced flavin with molecular oxygen. This potent oxidizing agent then attacks the ketone substrate in a nucleophilic manner, consistent with a Baeyer-Villiger rearrangement, to form a lactone. nih.gov A hypothetical cyclopentanone monooxygenase acting on this compound would likely follow a similar mechanistic pathway to open the cyclopentane (B165970) ring.

Comparative Analysis with Other 2-Oxocarboxylic Acids in Metabolism

This compound belongs to the broad class of 2-oxocarboxylic acids (also known as alpha-keto acids), which play central roles in metabolism. researchgate.net A comparison with key members of this class, such as pyruvate, oxaloacetate, and α-ketoglutarate, highlights their diverse functions. These compounds are fundamental links between the metabolic pathways of carbohydrates, fats, and amino acids. researchgate.netnih.gov The metabolism of 2-oxocarboxylic acids often involves modules of chain extension and modification reactions. nih.gov

| Feature | This compound | Pyruvic Acid | Oxaloacetic Acid | α-Ketoglutaric Acid |

|---|---|---|---|---|

| Structure | Cyclopentanone ring with a propionic acid side chain | A simple 3-carbon α-keto acid | A 4-carbon dicarboxylic α-keto acid | A 5-carbon dicarboxylic α-keto acid |

| Primary Metabolic Source | Hypothesized to arise from the breakdown of cyclic fatty acids | End product of glycolysis. wikipedia.org | Oxidation of malate (B86768) in the citric acid cycle; transamination of aspartate | Oxidative decarboxylation of isocitrate in the citric acid cycle; transamination of glutamate |

| Major Metabolic Role | Potential intermediate in cyclic lipid metabolism; potential biosynthetic precursor | Central hub: converted to acetyl-CoA, lactate, alanine, or oxaloacetate. wikipedia.org | Key intermediate in the citric acid cycle; precursor for gluconeogenesis and amino acid synthesis. wikipedia.org | Key intermediate in the citric acid cycle; central point in nitrogen metabolism (transamination). researchgate.net |

| Associated Pathway(s) | Fatty Acid Metabolism (hypothesized) | Glycolysis, Gluconeogenesis, Citric Acid Cycle, Fermentation, Amino Acid Metabolism. wikipedia.org | Citric Acid Cycle, Gluconeogenesis, Amino Acid Metabolism | Citric Acid Cycle, Amino Acid Metabolism, Nitrogen Transport |

Role in Precursor Synthesis for Biological Systems (Excluding Direct Clinical Use)

The chemical structure of this compound makes it a plausible precursor for the synthesis of other biologically relevant molecules. ontosight.ai In general, 2-oxocarboxylic acids serve as fundamental building blocks for a wide array of compounds, most notably amino acids. nih.gov

A compelling parallel can be drawn with the biosynthesis of jasmonates in plants, a family of lipid-based hormones that regulate growth and stress responses. The precursor for jasmonic acid is 12-oxo-phytodienoic acid (OPDA), a compound that, like this compound, features a cyclopentanone ring with a carboxylic acid-containing side chain. researchgate.net The biosynthetic pathway of jasmonates involves the enzymatic modification of the OPDA side chain. This established pathway demonstrates a clear biological precedent for using a 2-oxo-cyclopentane derivative as a synthetic precursor. Therefore, it is conceivable that this compound could serve as a starting point for the biosynthesis of other specialized cyclopentane-containing natural products in certain organisms.

Computational and Theoretical Investigations of 2 Oxo Cyclopentanepropionic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Oxo-cyclopentanepropionic acid. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. aps.orgnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other important descriptors calculated through DFT include ionization potential, electron affinity, electronegativity, and molecular hardness and softness. nih.govmdpi.com These parameters collectively provide a comprehensive picture of the molecule's reactivity, helping to predict how it will behave in different chemical environments and reactions. For instance, the presence of both a ketone and a carboxylic acid functional group suggests that this compound can participate in both nucleophilic additions and act as an acid. ontosight.ai

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | Electron-donating ability | |

| LUMO Energy | Electron-accepting ability | |

| HOMO-LUMO Gap | Chemical reactivity and stability | |

| Ionization Potential | Energy required to remove an electron | |

| Electron Affinity | Energy released upon gaining an electron | |

| Electronegativity | Tendency to attract electrons | |

| Molecular Hardness | Resistance to change in electron distribution |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound and its interactions with other molecules over time. scirp.org These simulations model the movement of each atom in the system based on a given force field, providing a trajectory that reveals how the molecule interacts with its environment, such as a solvent or a biological macromolecule. mdpi.com

MD simulations can be used to study the conformational flexibility of this compound, identifying its preferred shapes and orientations in solution. This is crucial for understanding how it might fit into the active site of an enzyme or a receptor. mdpi.com The simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its association with other molecules. researchgate.net

For instance, in an aqueous environment, MD simulations could illustrate how water molecules solvate the carboxylic acid and ketone groups, influencing the compound's solubility and reactivity. In the context of biological systems, MD can simulate the interaction of this compound with proteins, providing insights into the stability of the resulting complex. mdpi.com

Docking and Binding Site Analysis for Potential Biological Targets (Excluding Drug Discovery)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to explore its potential interactions with various biological macromolecules, such as enzymes and receptors, to understand its potential biological roles outside the realm of drug development. mdpi.comnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the identification of potential biological partners for the compound. Subsequent binding site analysis focuses on the specific amino acid residues that interact with the molecule, detailing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

This information can be valuable for understanding metabolic pathways where this compound might act as a substrate or an intermediate. ontosight.ai By identifying enzymes that can accommodate the molecule in their active sites, researchers can form hypotheses about its potential biochemical transformations.

Retrosynthetic Analysis and Pathway Prediction via Computational Tools

Computational tools for retrosynthetic analysis have become invaluable in modern organic synthesis planning. the-scientist.com These tools can deconstruct a target molecule, such as this compound, into simpler, commercially available starting materials by applying a series of known chemical reactions in reverse. nih.gov

This automated approach can suggest multiple synthetic routes, some of which may be novel and more efficient than those conceived through traditional, manual analysis. The software evaluates the feasibility of each retrosynthetic step based on databases of known reactions and chemical principles.

Furthermore, computational pathway prediction tools can help to design de novo synthetic pathways. nih.gov By inputting the structure of this compound, these programs can propose a sequence of reactions and the necessary reagents to achieve its synthesis. This can significantly accelerate the process of obtaining the compound for further experimental study. The predictions can be refined by considering factors such as reaction yield, cost of starting materials, and environmental impact.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of 2 Oxo Cyclopentanepropionic Acid in Organic Synthesis and Chemical Research

Utilization as a Building Block in Complex Molecule Synthesis

2-Oxo-cyclopentanepropionic acid serves as a fundamental building block in the synthesis of more complex molecular architectures. ontosight.ai The presence of a ketone and a carboxylic acid allows for a wide range of chemical transformations, making it a versatile starting material. ontosight.ai Organic chemists can utilize the ketone for reactions like nucleophilic additions, reductions, or reductive aminations, while the carboxylic acid can undergo esterification, amidation, or reduction to an alcohol. This dual reactivity is key to its utility.

The cyclopentane (B165970) scaffold itself is a common motif in many natural products, and synthetic building blocks containing this ring system are of considerable interest. While detailed, multi-step total syntheses of highly complex natural products originating directly from this compound are not extensively documented in readily available literature, its structural components are representative of synthons used for cyclopentanoid natural products. Its value lies in providing a pre-formed five-membered ring with functional handles that can be elaborated into more intricate structures.

Intermediacy in the Synthesis of Research Compounds and Probes

One of the most significant documented applications of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its use in the preparation of selective phosphodiesterase 9A (PDE9A) inhibitors. These inhibitors are of interest in medicinal chemistry for their potential therapeutic applications.

A Chinese patent describes a synthetic route where this compound is a crucial intermediate for producing 1-heterocyclic-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one derivatives, which act as PDE9A modulators. The patent highlights a one-pot synthesis method starting from cyclopentanone (B42830) and an acrylate (B77674) to form the ester of this compound, which is then hydrolyzed to the acid itself. This underscores the compound's practical importance in the development of new therapeutic agents.

The general applicability of this compound as a precursor for pharmaceuticals and agrochemicals is also recognized, owing to its versatile chemical properties. ontosight.ai

| Application Area | Specific Use | Key Reactions | Reference |

|---|---|---|---|

| Medicinal Chemistry | Intermediate for PDE9A inhibitors | Cyclization, Hydrolysis | |

| Organic Synthesis | General building block | Esterification, Amidation, Nucleophilic Addition | ontosight.ai |

Role in Method Development for New Organic Reactions

While this compound possesses functional groups that are frequently targeted in the development of new synthetic methods, specific literature detailing its use as a benchmark substrate for novel reaction development is limited. The development of new organic reactions often involves testing the scope and limitations of a new transformation on a variety of substrates. Ketones and carboxylic acids are common functional groups used for this purpose.

For instance, research into acid-catalyzed ring-opening reactions of strained ring systems or the development of new catalytic C-C bond-forming reactions could potentially employ a molecule like this compound to test the reaction's tolerance for both keto and carboxylic acid functionalities. However, published studies explicitly citing this compound for such methodological development are not prominent.

Development of Chemical Probes for Biochemical Pathway Elucidation

The development of chemical probes to study biological processes is a burgeoning field of chemical biology. These probes are molecules designed to interact with specific biomolecules, such as enzymes or receptors, to help elucidate their function in biochemical pathways.

Future Research Directions and Unexplored Avenues for 2 Oxo Cyclopentanepropionic Acid

Advancements in Asymmetric Synthesis

The presence of a stereocenter in 2-oxo-cyclopentanepropionic acid means that its biological and material properties are likely dependent on its stereochemistry. To date, methods for its synthesis have largely focused on producing the racemic mixture. google.com A critical and unexplored research direction is the development of efficient asymmetric syntheses to access enantiomerically pure forms of the compound.

Future investigations should focus on the application of modern asymmetric synthesis methodologies. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules, including cyclic compounds. The development of chiral catalysts, such as those based on proline or squaramides, could facilitate the enantioselective Michael addition of a propionate (B1217596) equivalent to a cyclopentenone precursor, or an asymmetric alkylation of a cyclopentanone (B42830) derivative.

Furthermore, biocatalysis presents a promising green alternative for producing enantiopure this compound. nih.gov The use of engineered enzymes, such as ketoreductases or transaminases, could enable the highly selective reduction of a prochiral precursor or the asymmetric amination of the keto group, which could then be converted to the carboxylic acid. nih.govresearchgate.net The discovery and engineering of enzymes that can specifically act on this substrate is a significant, yet potentially highly rewarding, research avenue.

Table 1: Potential Asymmetric Synthesis Strategies for this compound

| Synthesis Strategy | Potential Catalyst/Enzyme | Key Reaction Type | Anticipated Outcome |

| Organocatalysis | Chiral Proline Derivatives | Asymmetric Michael Addition | Enantioselective formation of the carbon-carbon bond |

| Organocatalysis | Chiral Squaramide Catalysts | Asymmetric Alkylation | Enantioselective introduction of the propionic acid chain |

| Biocatalysis | Engineered Ketoreductases | Asymmetric Reduction | Enantioselective reduction of a prochiral precursor |

| Biocatalysis | Engineered Transaminases | Asymmetric Amination/Hydrolysis | Enantioselective synthesis of a chiral amine precursor |

Elucidation of Undiscovered Metabolic Fates and Enzymes

The biological significance of this compound remains largely speculative, with suggestions that it may act as an intermediate in various metabolic pathways. ontosight.ai A crucial area for future research is the definitive elucidation of its metabolic fate in different organisms and the identification of the specific enzymes responsible for its transformation.

Analogous to other keto acids, it is plausible that this compound could be a substrate for a variety of enzymes. For instance, it may undergo reduction to the corresponding hydroxy acid by a dehydrogenase, or be a target for decarboxylation reactions. In the context of fatty acid metabolism, compounds with cyclic structures can be incorporated into cellular lipids and modify membrane properties. researchgate.netmdpi.comresearchgate.net Investigating whether this compound can be activated to its Coenzyme A thioester and subsequently enter fatty acid metabolic or other biosynthetic pathways is a key unanswered question.

Metabolomic studies, employing techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in tracing the metabolic conversion of isotopically labeled this compound in vivo. nih.gov Such studies could reveal novel metabolic pathways and identify previously unknown enzymes that act on cyclopentanoid substrates. The discovery of such enzymes could have broader implications for biotechnology and synthetic biology.

Green Chemistry Approaches to Synthesis

Developing environmentally benign and efficient methods for the synthesis of this compound is a critical goal for its potential large-scale application. While one-pot synthesis methods have been patented to improve efficiency, there is considerable scope for the application of green chemistry principles. google.com

Microwave-assisted organic synthesis (MAOS) is a promising avenue to explore. This technique has been shown to accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of various heterocyclic and oxo-acid compounds. kuleuven.benih.govnih.govresearchgate.net Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more sustainable and economical production processes.

Furthermore, the use of biocatalysis, as mentioned in the context of asymmetric synthesis, is inherently a green chemistry approach. nih.govnih.govresearchgate.net Employing whole-cell biocatalysts or isolated enzymes in aqueous media at ambient temperature and pressure would significantly reduce the environmental footprint of the synthesis. Research into developing robust and recyclable biocatalysts for the production of this compound is a highly valuable future direction.

Table 2: Comparison of Synthesis Approaches for this compound

| Synthesis Approach | Advantages | Disadvantages | Potential for Green Chemistry |

| Traditional Multi-step Synthesis | Established procedures | Lower overall yield, more waste | Low |

| Patented One-Pot Synthesis | Improved efficiency and yield google.com | Still relies on traditional reagents and solvents | Moderate |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields kuleuven.benih.gov | Requires specialized equipment | High |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, renewable nih.gov | Enzyme discovery and development can be time-consuming | Very High |

Material Science Applications of this compound Derivatives

The unique structure of this compound makes it an attractive building block for novel polymers. A particularly unexplored but promising area is the synthesis of polyesters from derivatives of this compound. The dicarboxylic acid or diol derivatives of this compound could be used as monomers in polycondensation reactions.

The incorporation of the cyclopentane (B165970) ring into the polymer backbone could impart unique thermal and mechanical properties, such as increased rigidity and altered crystallinity, compared to linear aliphatic polyesters. mdpi.comnih.govmdpi.comrsc.org These novel polyesters could find applications as biodegradable plastics, specialty fibers, or in biomedical devices.

Future research should focus on the synthesis of polymerizable derivatives of this compound, such as by reducing the keto group to a hydroxyl group and esterifying the carboxylic acid, or by converting the carboxylic acid to a diol. The subsequent polymerization of these monomers with various co-monomers and the characterization of the resulting polyesters' properties will be key to unlocking their potential in material science.

Integration with Systems Biology for Holistic Understanding

To gain a comprehensive understanding of the roles and effects of this compound in biological systems, an integration with systems biology approaches is essential. This would involve moving beyond studying the molecule in isolation to analyzing its impact on the entire metabolic network of an organism.

By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can investigate how the introduction of this compound perturbs cellular processes. energy.gov For example, does it alter gene expression related to fatty acid metabolism or stress responses? Does it affect the abundance of specific proteins or other metabolites?

This holistic view can help to formulate and test hypotheses about the compound's function. For instance, if it is a signaling molecule, it might trigger specific transcriptional responses. If it is a metabolic intermediate, its addition should lead to predictable changes in the fluxes through connected pathways. researchgate.net Such a systems-level understanding is crucial for any future biotechnological or therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxo-cyclopentanepropionic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclopentanone derivatives as precursors. A multistep approach can include:

- Step 1 : Cyclopentanone undergoes nucleophilic addition with a propionic acid derivative (e.g., ethyl propionate) under basic conditions to form the keto-ester intermediate .

- Step 2 : Hydrolysis of the ester group using aqueous HCl or NaOH yields the final carboxylic acid .

- Key Considerations : Optimize reaction temperature (e.g., 60–80°C for ester hydrolysis) and solvent polarity to avoid side reactions. Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm the cyclopentane ring and ketone/propionic acid groups via H NMR (e.g., δ 2.5–3.0 ppm for α-protons to the ketone) and C NMR (e.g., δ 210–215 ppm for the carbonyl carbon) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 156.14 [M+H]) using high-resolution MS .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 210 nm .

Q. What experimental conditions are critical for ensuring the stability of this compound during storage?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C to prevent ketone oxidation or decarboxylation .

- Handling : Avoid prolonged exposure to light or humidity, which can degrade the compound. Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

- Methodological Answer : Contradictions may arise from:

- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., murine vs. zebrafish) can alter bioavailability .

- Dosage Optimization : Conduct dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects. Use pharmacokinetic studies to track metabolite interference .

- Data Validation : Cross-validate results with orthogonal assays (e.g., enzyme-linked immunosorbent assay [ELISA] and fluorescence-based activity assays) .

Q. What strategies are effective for enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use organocatalysts like proline derivatives (e.g., L-proline) to induce asymmetry during cyclopentanone functionalization. Enantiomeric excess (ee) >90% has been achieved with thiourea catalysts .

- Resolution Techniques : Separate enantiomers via chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution using lipases .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in vivo?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.